molecular formula C27H26F3N3O4S B1670244 Denagliptin tosylate CAS No. 811432-66-3

Denagliptin tosylate

货号: B1670244
CAS 编号: 811432-66-3
分子量: 545.6 g/mol
InChI 键: MSCWUTTUQLYJFT-QMBKNIKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

德纳格利普汀托西酸盐是一种小分子药物,起二肽基肽酶 IV (DPP-4) 抑制剂的作用。它最初由葛兰素史克开发,用于治疗 2 型糖尿病。 该化合物的分子式为 C27H26F3N3O4S,其以其通过抑制 DPP-4 酶来调节血糖水平的能力而闻名,DPP-4 酶在葡萄糖代谢中发挥作用 .

准备方法

合成路线和反应条件

德纳格利普汀托西酸盐可以通过多步工艺合成,包括形成其盐酸盐,然后将其转化为托西酸盐。 合成通常涉及在受控条件下使用各种试剂和催化剂,以确保所需的纯度和收率 .

工业生产方法

德纳格利普汀托西酸盐的工业生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高收率并最大限度地减少杂质。 该过程还涉及严格的质量控制措施,以确保最终产品的稠度和安全性 .

化学反应分析

反应类型

德纳格利普汀托西酸盐会发生几种类型的化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应的条件各不相同,但通常涉及特定的温度、pH 值和溶剂,以实现所需的結果 .

形成的主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生酮或醛,而取代反应可以产生德纳格利普汀托西酸盐的各种衍生物 .

科学研究应用

Key Steps in Synthesis:

  • Starting Materials : The synthesis begins with specific amino acids and fluorinated compounds.
  • Reagents Used : Various reagents like potassium bis(trimethylsilyl)amide are employed to facilitate reactions under controlled conditions.
  • Yield Improvement : The optimized process has shown substantial improvements in yield compared to earlier methods, making it more efficient for large-scale production .

Clinical Applications

Denagliptin tosylate has been primarily studied for its efficacy in managing type 2 diabetes. Clinical trials have demonstrated its ability to effectively lower blood glucose levels when used alone or in combination with other antidiabetic agents.

Clinical Trial Findings:

  • Phase III Trials : Initial trials indicated favorable results concerning safety and efficacy; however, development was paused due to concerns over long-term toxicity .
  • Combination Therapy : Research suggests that this compound can be effectively combined with other medications to enhance overall therapeutic outcomes for diabetic patients .

Potential Anticancer Activity

Emerging research has begun to explore the potential anticancer properties of this compound. Some studies suggest that DPP-IV inhibitors may have a role in cancer therapy due to their effects on cell signaling pathways related to apoptosis and tumor growth.

Case Studies:

  • Apoptosis Induction : Research indicates that certain derivatives of DPP-IV inhibitors can induce apoptosis in cancer cell lines by activating caspases and modulating autophagy-related proteins .
  • In Vitro Studies : In vitro studies have shown promising results where these compounds inhibit proliferation in various cancer cell lines, suggesting a potential avenue for further investigation into their use as adjunct therapies in oncology .

作用机制

Denagliptin tosylate exerts its effects by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretins. Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, this compound increases the levels of active incretins, thereby enhancing insulin secretion and lowering blood glucose levels .

相似化合物的比较

类似化合物

独特性

与其他 DPP-4 抑制剂相比,德纳格利普汀托西酸盐在药代动力学、副作用和临床活性方面表现出差异。 这些差异使其成为在 2 型糖尿病治疗中进行进一步研究和开发的独特候选药物 .

生物活性

Denagliptin tosylate is a dipeptidyl peptidase IV (DPP-4) inhibitor, primarily utilized in the management of type 2 diabetes mellitus. This compound has garnered attention for its biological activity, particularly its role in glucose metabolism and potential implications in various metabolic disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, this compound enhances the levels of GLP-1, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner. This mechanism contributes to improved glycemic control.

2. Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours. The compound exhibits a half-life of approximately 12 hours, allowing for once-daily dosing.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
AbsorptionRapid (1-2 hours)
Half-life~12 hours
BioavailabilityHigh
MetabolismHepatic (CYP3A4)
ExcretionRenal (urine)

3. Biological Activity and Efficacy

This compound has been evaluated in various clinical studies for its efficacy in controlling blood glucose levels. In a randomized controlled trial involving patients with type 2 diabetes, this compound demonstrated significant reductions in HbA1c levels compared to placebo.

Case Study: Efficacy in Type 2 Diabetes Management

In a study published by MedChemExpress, patients treated with this compound showed an average reduction in HbA1c of 0.8% over a 24-week period compared to baseline measurements. The treatment was well-tolerated, with minimal adverse effects reported.

4. Safety Profile

The safety profile of this compound has been assessed through various clinical trials. Common side effects include gastrointestinal disturbances such as nausea and diarrhea. Serious adverse events are rare but may include hypersensitivity reactions.

Table 2: Summary of Adverse Effects

Adverse EffectIncidence (%)
Nausea5
Diarrhea4
Headache3
Hypersensitivity<1

5. Research Findings on Stability and Degradation

Research has indicated that this compound is stable in solid-state formulations but shows degradation in solution under various stress conditions. A study conducted on the degradation pathways revealed that denagliptin primarily degrades through cyclization and hydrolysis when exposed to acidic or alkaline conditions .

6. Conclusion

This compound represents a valuable therapeutic option for managing type 2 diabetes through its inhibition of DPP-4 activity, leading to enhanced incretin levels and improved glycemic control. Its favorable pharmacokinetic profile and overall safety make it a suitable choice for long-term management of diabetes.

Further research is warranted to explore additional therapeutic applications and long-term effects of this compound on metabolic health.

属性

CAS 编号

811432-66-3

分子式

C27H26F3N3O4S

分子量

545.6 g/mol

IUPAC 名称

(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C20H18F3N3O.C7H8O3S/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16-19H,9,11,25H2;2-5H,1H3,(H,8,9,10)/t16-,17-,19-;/m0./s1

InChI 键

MSCWUTTUQLYJFT-QMBKNIKNSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F

手性 SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F

外观

Solid powder

Key on ui other cas no.

811432-66-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GSK-823093;  GSK 823093;  GSK823093;  GW823093;  GW-823093;  GW 823093;  GW823093C;  GW-823093C;  GW 823093C;  Denagliptin, Denagliptin tosylate,

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denagliptin tosylate
Reactant of Route 2
Reactant of Route 2
Denagliptin tosylate
Reactant of Route 3
Reactant of Route 3
Denagliptin tosylate
Reactant of Route 4
Denagliptin tosylate
Reactant of Route 5
Denagliptin tosylate
Reactant of Route 6
Reactant of Route 6
Denagliptin tosylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。